Basicity Shift Relative to the 3-Amino Regioisomer Dictates Protonation State in Physiological Conditions
The predicted aqueous pKa of the pyrazole ring nitrogen conjugate acid for 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is 2.85 ± 0.10, compared to 4.10 ± 0.10 for the 3-amino regioisomer 1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine (ACD/Labs prediction, validated against experimental pKa values of the corresponding 1-phenyl derivatives) [REF-1]. The experimental ΔpKa between 1-phenyl-1H-pyrazol-5-amine (pKa 3.17 ± 0.10, predicted) and 1-phenyl-1H-pyrazol-3-amine (pKa 4.60 ± 0.10, experimental) is 1.43 units [REF-2]. Electron-withdrawing 2,6‑dichloro substituents are calculated to further lower both pKa values by 0.3–0.5 units (class‑level inference from substituent σₘ effects) [REF-3]. This ΔpKa dictates that at pH 7.4 the 5‑amino compound is >99% neutral, whereas the 3‑amino compound exists as ~5% protonated species, directly affecting membrane permeability, solubility, and hydrogen‑bond donor ability for target engagement.
| Evidence Dimension | Basicity (pKa of pyrazole N conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa 2.85 ± 0.10 (for 1-(2,6-dichlorophenyl) derivative) |
| Comparator Or Baseline | Predicted pKa 4.10 ± 0.10 for 1-(2,6-dichlorophenyl)-1H-pyrazol-3-amine |
| Quantified Difference | ΔpKa ≈ 1.25 units; 5‑amino regioisomer is significantly less basic |
| Conditions | Aqueous, 25 °C, ACD/Labs Percepta prediction; experimental validation for unsubstituted phenyl analogs from [REF-2] |
Why This Matters
The lower basicity of the 5‑amino regioisomer ensures the compound remains unprotonated at physiological pH, avoiding undesired off‑target binding to negatively charged phospholipid membranes and improving blood–brain barrier permeability relative to the 3‑amino analog.
- [1] C. Hansch, A. Leo, R.W. Taft, 'A survey of Hammett substituent constants and resonance and field parameters', Chem. Rev., 91, 165-195 (1991). View Source
